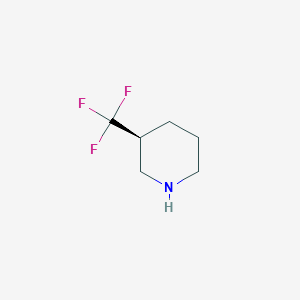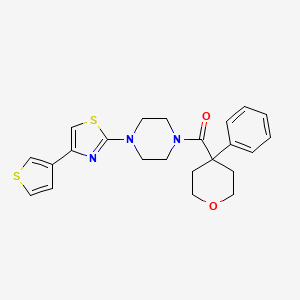
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a versatile chemical compound used in diverse scientific research, owing to its unique structure and properties1. It finds applications in drug discovery, material synthesis, and molecular biology, making it a promising candidate for various innovative studies1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as (4-phenyltetrahydro-2H-pyran-4-yl)amine hydrochloride have been synthesized and studied2.Molecular Structure Analysis
The molecular formula of this compound is not explicitly mentioned in the search results. However, a related compound, (4-Phenyltetrahydro-2H-pyran-4-yl)[9-(trifluoromethyl)-6-azaspiro[3.5]non-6-yl]methanone, has a molecular formula of C21H26F3NO23.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the search results. Further research or experimental data would be required for a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, a related compound, 4-Phenyltetrahydro-2H-pyran, has a density of 1.0±0.1 g/cm3, a boiling point of 253.5±9.0 °C at 760 mmHg, and a molar volume of 161.7±3.0 cm34.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of thiophene-containing compounds exhibit significant anticancer activity against various human cancer cell lines. For instance, certain synthesized compounds demonstrated high growth inhibitory effects on Raji and HL60 cancer cells, suggesting promising directions for further development in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).
Antibacterial and Antifungal Activity
Several studies have synthesized novel compounds that display potent antibacterial and antifungal activities. These activities are of particular interest for developing new treatments against resistant strains of bacteria and fungi. For example, new pyrazole and isoxazole derivatives were synthesized and characterized, showing good antibacterial and antifungal properties (Sanjeeva, Narendra, & Venkata, 2022).
Anti-inflammatory Activity
Research into the anti-inflammatory properties of related compounds has yielded promising results, indicating potential applications in treating inflammation-related disorders. Compounds synthesized in these studies showed significant in vivo anti-inflammatory activity, offering a basis for further investigation into their mechanisms of action and potential therapeutic use (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Enzyme Inhibitory Activity
Novel compounds have also been designed and evaluated for their enzyme inhibitory activities, targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies contribute to the understanding of the compounds' potential as enzyme inhibitors, which is crucial for the development of drugs for neurodegenerative diseases and other conditions (Cetin, Türkan, Bursal, & Murahari, 2021).
Safety And Hazards
Zukünftige Richtungen
Given its applications in drug discovery, material synthesis, and molecular biology, this compound has potential for further research in these areas1. However, more specific future directions would depend on the results of such research.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c27-21(23(7-13-28-14-8-23)19-4-2-1-3-5-19)25-9-11-26(12-10-25)22-24-20(17-30-22)18-6-15-29-16-18/h1-6,15-17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFNITIRLUKWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2739706.png)
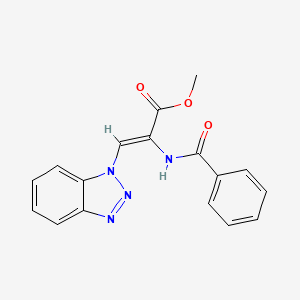
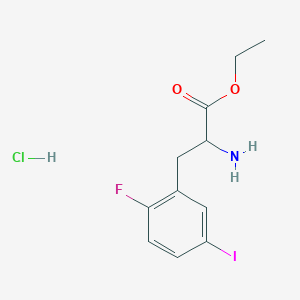
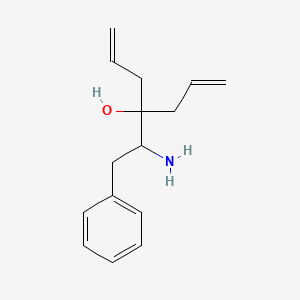
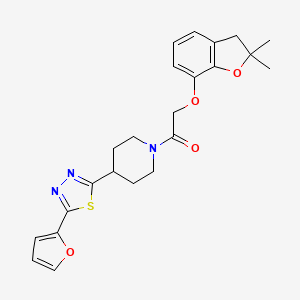
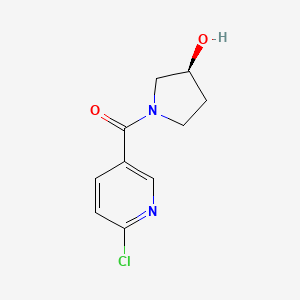
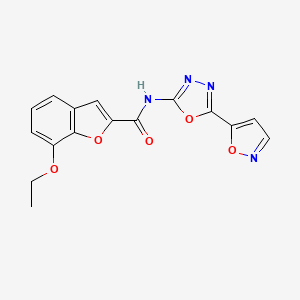
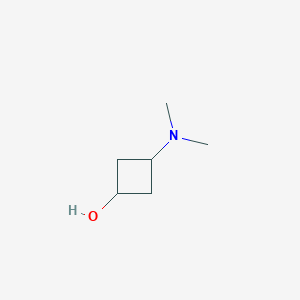
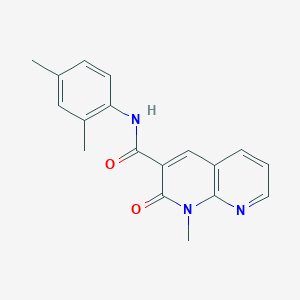
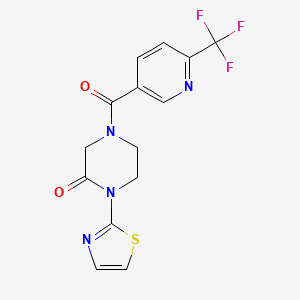
![Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate](/img/structure/B2739722.png)
![8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)
![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)
